5-Chloro-2-[(1-methylpiperidin-4-yl)methoxy]pyrimidine
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Overview
Description
5-Chloro-2-[(1-methylpiperidin-4-yl)methoxy]pyrimidine: is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a chloro group at the 5-position and a methoxy group linked to a methylpiperidinyl moiety at the 2-position of the pyrimidine ring.
Mechanism of Action
Target of Action
The primary target of 5-Chloro-2-[(1-methylpiperidin-4-yl)methoxy]pyrimidine is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase in the insulin receptor superfamily . It plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
This compound acts as an ALK inhibitor . It binds to the ATP-binding site of ALK, preventing the receptor’s autophosphorylation and subsequent activation of the downstream signaling pathways . This inhibits the growth of ALK-dependent cancer cells .
Biochemical Pathways
The inhibition of ALK by this compound affects several downstream pathways, including the PI3K/AKT/mTOR and Ras/MEK/ERK pathways . These pathways are involved in cell proliferation, survival, and differentiation . By inhibiting these pathways, the compound can halt tumor growth and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-[(1-methylpiperidin-4-yl)methoxy]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloropyrimidine and 1-methylpiperidine.
Formation of Intermediate: The 1-methylpiperidine is reacted with a suitable reagent to form an intermediate compound.
Methoxylation: The intermediate is then subjected to methoxylation using a methoxy reagent under controlled conditions to introduce the methoxy group.
Final Product Formation: The final step involves the coupling of the intermediate with 5-chloropyrimidine under specific reaction conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation and Reduction Products: Oxidized or reduced derivatives of the compound.
Coupling Products: Complex molecules with extended aromatic systems.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of desired products.
Biology:
Biological Probes: Utilized as a probe in biological studies to investigate cellular processes and pathways.
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in various biological functions.
Medicine:
Drug Development: Explored for its potential therapeutic applications in the treatment of diseases such as cancer and infectious diseases.
Pharmacological Studies: Used in pharmacological studies to understand its effects on biological systems.
Industry:
Chemical Manufacturing: Applied in the manufacturing of specialty chemicals and intermediates.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
- 2-Chloro-5-[(1-methylpiperidin-4-yl)methoxy]pyrimidine
- 5-Chloro-2-(4-methylpiperidin-1-yl)-1H-benzo[d]imidazole
- 5-Chloro-N-methyl-N-(1-methylpiperidin-4-yl)-2-(methylthio)pyrimidine-4-carboxamide
Comparison:
- Structural Differences: The presence of different substituents at various positions on the pyrimidine ring.
- Reactivity: Variations in reactivity due to the nature of the substituents.
- Applications: Differences in applications based on their unique chemical and biological properties.
Properties
IUPAC Name |
5-chloro-2-[(1-methylpiperidin-4-yl)methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-15-4-2-9(3-5-15)8-16-11-13-6-10(12)7-14-11/h6-7,9H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMZSIKIRMYTTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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